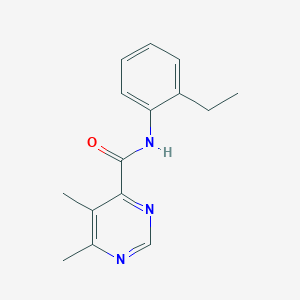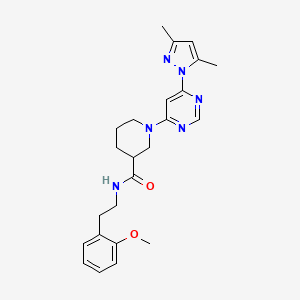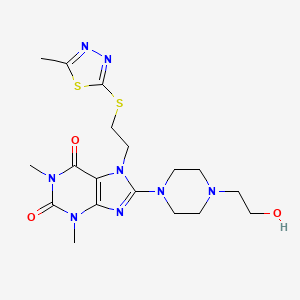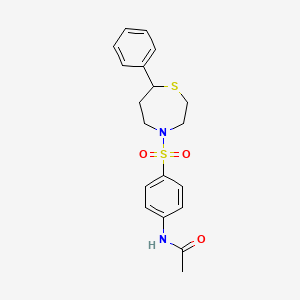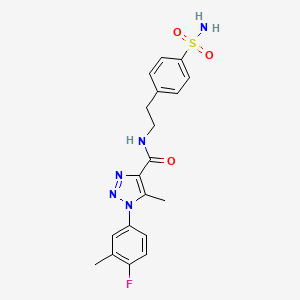
1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of functional groups such as the fluoro, methyl, sulfamoyl, and triazole moieties contributes to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne under copper(I) catalysis to form the 1,2,3-triazole ring.
Introduction of the Fluoro and Methyl Groups: The fluoro and methyl groups can be introduced via electrophilic aromatic substitution reactions on the phenyl ring.
Attachment of the Sulfamoylphenethyl Group: This step involves the reaction of a sulfamoyl chloride with a phenethylamine derivative to form the sulfamoylphenethyl moiety.
Coupling Reactions: The final step involves coupling the triazole ring with the substituted phenyl and sulfamoylphenethyl groups using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Huisgen cycloaddition and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl groups to form corresponding carboxylic acids.
Reduction: Reduction of the sulfamoyl group can yield amines.
Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
作用机制
The mechanism of action of 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfamoyl group are key functional groups that contribute to its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
相似化合物的比较
- 1-(4-chloro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-aminophenethyl)-1H-1,2,3-triazole-4-carboxamide
Comparison:
- Uniqueness: The presence of the fluoro group in 1-(4-fluoro-3-methylphenyl)-5-methyl-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide can enhance its lipophilicity and metabolic stability compared to similar compounds with different substituents.
- Activity: The specific combination of functional groups in this compound may result in unique biological activities, making it a valuable candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-(4-fluoro-3-methylphenyl)-5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O3S/c1-12-11-15(5-8-17(12)20)25-13(2)18(23-24-25)19(26)22-10-9-14-3-6-16(7-4-14)29(21,27)28/h3-8,11H,9-10H2,1-2H3,(H,22,26)(H2,21,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAHQPVVBRUCMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
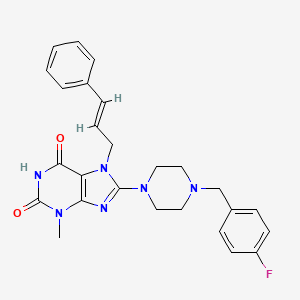
![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)
![(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide](/img/structure/B2641892.png)

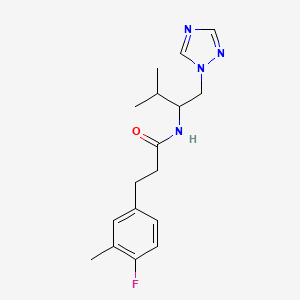
![2-Fluorobicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641896.png)
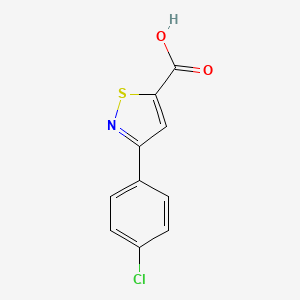

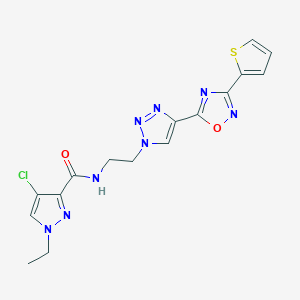
![N-[2-(6-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2641903.png)
